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molecular formula C9H19NO B8757051 2-(Azocan-1-yl)ethanol CAS No. 2056-40-8

2-(Azocan-1-yl)ethanol

Cat. No. B8757051
M. Wt: 157.25 g/mol
InChI Key: CJKFAWZFSIOQRH-UHFFFAOYSA-N
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Patent
US09078871B2

Procedure details

A solution of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane (9.13 g, 33.7 mmol) and TBAF (1M in THF, 36 mmol) was stirred at room temperature overnight. The mixture was concentrated and purified on a silica gel column (eluting with DCM/MeOH=30/1-50/1) to afford 2-(azocan-1-yl)ethanol (1.96 g, 37%). 1H NMR (DMSO-d6): δ 4.33 (br s, 1H), 3.45 (t, 2H), 2.53 (m, 6H), 1.54 (m, 10H); LCMS: 158 (M+H)+.
Name
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane
Quantity
9.13 g
Type
reactant
Reaction Step One
Name
Quantity
36 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][N:11]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[N:11]1([CH2:10][CH2:9][OH:8])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane
Quantity
9.13 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1CCCCCCC1
Name
Quantity
36 mmol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (eluting with DCM/MeOH=30/1-50/1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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